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Summary of MD Simulation Data for Related
Compounds

Compound
Name

Target
Protein

Simulation
Length

Binding Free Energy
(ΔGbind)

Key
Findings

Citation

| 3,4,3'-Tri-O-methylellagic Acid | CDK9 | 100 ns | MM-GBSA: -29.50 ± 0.22 kcal/mol MM-PBSA: -25.87

± 0.40 kcal/mol | Stable interaction with cervical cancer (HeLa) target; system stability confirmed via

RMSD, temperature, and energy analyses. [1] [2] | | 3,4,3'-Tri-O-methylellagic Acid | SIRT1 | 100 ns | MM-

GBSA: -30.98 ± 0.25 kcal/mol MM-PBSA: -24.07 ± 0.30 kcal/mol | Stable interaction with breast cancer

(T47D) target; system stability confirmed via RMSD, temperature, and energy analyses. [1] [2] | | 3-O-

Methylellagic Acid 3'-O-α-Rhamnoside | CDK9 & HSD17β1 | Information Not Specified | CDK9: -68.88

kcal/mol HSD17β1: -63.93 kcal/mol | Docking analysis suggested potent inhibition, better than reference

ligands. However, the study explicitly states that MD simulation validation is still required. [3] |
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The most detailed MD simulation methodology was described for 3,4,3'-tri-O-methylellagic acid, which can

serve as a reference benchmark. The workflow is summarized in the diagram below.
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System Preparation

Ligand Preparation
(DFT/B3LYP/6-31G(d,p) for ESP charges)

Protein Preparation
(PDB: 4I5I for SIRT1, 3TNH for CDK9)

Solvation & Neutralization
(TIP3P water model, Na+ ions)

Energy Minimization

Steepest Descent
(500 steps)

Conjugate Gradient
(3000 steps)

System Equilibration
(NPT ensemble, 310 K, 1 atm)

Heating
(0 K to 298 K, 200 ps)

Density & Equilibrium
(300 ps + 1000 ps)

with harmonic restraints
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Production MD Run
(100 ns total)

Trajectory Analysis
(last 20 ns)

Binding Free Energy Calculation
(MM-PB/GBSA using AMBER18)

Click to download full resolution via product page

Key Methodological Details:

Software & Force Fields: Simulations used the AMBER package with the GAFF for the ligand and
FF14SB for the protein. [1] [2]

Binding Energy Calculation: The binding free energy (ΔGbind) was calculated using the MM-
PB/GBSA method without the entropy term (-TΔS). The analysis was performed on the last 20 ns of

the trajectory. [1] [2]
System Stability Metrics: The stability of the simulation was confirmed by monitoring the root-
mean-square deviation (RMSD), total energy, and temperature over the 100 ns period. [1] [2]

Interpretation of Available Data

Strong Evidence for an Analog: The data for 3,4,3'-Tri-O-methylellagic acid is robust, involving a

100 ns simulation with full system equilibration and binding free energy calculations, providing a high-
quality validation benchmark. [1] [2]

Clear Gap for 3-O-Methylellagic Acid: While a rhamnoside derivative exists, the core "3-O-
methylellagic acid" molecule itself lacks specific MD simulation validation in the available literature.

One study on a similar compound explicitly notes that MD simulation is a necessary next step,
reinforcing that this data is not yet available. [3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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